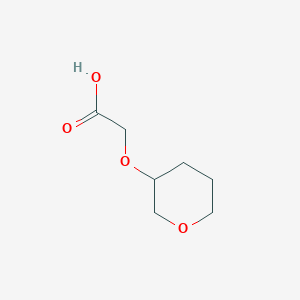

2-(Oxan-3-yloxy)acetic acid

Description

2-(Oxan-3-yloxy)acetic acid is a carboxylic acid derivative featuring a six-membered tetrahydropyran (oxane) ring substituted at the 3-position with an ether-linked acetic acid moiety. Its molecular formula is C₇H₁₂O₄, with a molecular weight of 160.17 g/mol . The compound is characterized by the SMILES string C1CC(COC1)OCC(=O)O and InChIKey PYLFZGBAIQDVIT-UHFFFAOYSA-N . Structurally, the oxane ring introduces hydrophobicity, while the carboxylic acid group enhances polarity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Synthetic routes for analogous aryloxyacetic acids (e.g., phenoxy derivatives) typically involve reacting alcohols or phenols with haloacetic acids under basic conditions .

Properties

IUPAC Name |

2-(oxan-3-yloxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-7(9)5-11-6-2-1-3-10-4-6/h6H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLFZGBAIQDVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555624-29-7 | |

| Record name | 2-(oxan-3-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-3-yloxy)acetic acid can be achieved through several methods. One common approach involves the reaction of oxan-3-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of oxan-3-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-3-yloxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The oxan-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylate salts.

Reduction: Alcohol derivatives.

Substitution: Substituted oxan-3-yloxy derivatives.

Scientific Research Applications

2-(Oxan-3-yloxy)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yloxy)acetic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxan-3-yloxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(oxan-3-yloxy)acetic acid and related compounds:

Key Observations:

Ring Size and Reactivity: The six-membered oxane ring in this compound reduces ring strain compared to smaller analogs like oxetane (3-membered) or oxolane (5-membered). This stability makes it less reactive but more lipophilic than oxetane derivatives . Oxetane-containing compounds (e.g., 2-((methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid) exhibit higher reactivity due to ring strain, favoring applications in click chemistry or prodrug design .

Functional Group Influence: The hydrochloride salt of 2-amino-2-(oxan-3-yl)acetic acid demonstrates enhanced aqueous solubility, making it suitable for drug formulation . Acetyloxy and dioxo groups in 2-(3-acetyloxy-2,5-dioxo-oxolan-3-yl)acetic acid introduce steric hindrance and electron-withdrawing effects, reducing solubility but enabling selective reactivity in esterification or oxidation reactions .

Biological Activity :

- While direct data on this compound’s bioactivity is absent, structurally related compounds (e.g., benzothiazolones and aryloxyacetic acids) exhibit antimicrobial and antifungal properties .

Biological Activity

2-(Oxan-3-yloxy)acetic acid, with the CAS number 1555624-29-7, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure

- Molecular Formula: CHO

- Molecular Weight: 160.17 g/mol

The compound features a carboxyl group (-COOH) attached to an oxan-3-yloxy group, which is pivotal for its biological activity. The synthesis typically involves the reaction of oxan-3-ol with chloroacetic acid in the presence of a base such as sodium hydroxide through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its structural components:

- Carboxyl Group Interaction: The carboxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.

- Oxan-3-yloxy Group: This group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : It has been investigated for potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Pharmaceutical Applications : Ongoing research is exploring its use as a pharmaceutical intermediate, particularly in the development of drugs targeting metabolic disorders .

Study on Antimicrobial Activity

A study conducted on various derivatives of carboxylic acids, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes by the carboxyl group.

Anti-inflammatory Research

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Contains oxan-3-yloxy group |

| Acetic Acid | Antimicrobial | Simple carboxylic acid |

| Propionic Acid | Antimicrobial | Similar structure but different chain length |

| Butyric Acid | Anti-inflammatory | Known for its role in gut health |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Oxan-3-yloxy)acetic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves etherification of oxane derivatives with halogenated acetic acid precursors. For example, nucleophilic substitution using oxan-3-ol and chloroacetic acid under basic conditions (e.g., K₂CO₃ in acetonitrile) at 50–60°C for 24 hours yields the product. Purification via recrystallization or column chromatography improves purity, with yields typically ranging from 60% to 75% . Optimization strategies include controlled stoichiometry, inert atmosphere, and post-reaction quenching with isopropanol to minimize by-products .

Q. How is this compound characterized structurally in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches. For crystalline derivatives, X-ray crystallography resolves bond angles and dihedral angles, as demonstrated in analogous compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid, where methoxy and acetic acid groups show distinct spatial orientations .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Storage at –20°C under inert atmosphere (e.g., argon) prevents degradation. The compound is sensitive to moisture and light, necessitating amber vials and desiccants. Regular purity checks via Thin-Layer Chromatography (TLC) or HPLC are advised, as hydrolysis of the ether linkage can occur over time .

Advanced Research Questions

Q. How does electronic substituent effects influence the regioselectivity of this compound derivatives during synthesis?

- Methodological Answer : Substituents on the oxane ring alter electron density, affecting reaction pathways. For instance, electron-withdrawing groups (e.g., halogens) increase electrophilicity at the oxane oxygen, enhancing reactivity with nucleophiles. Computational studies (DFT calculations) predict reaction sites, while experimental validation via kinetic monitoring (e.g., in situ IR) quantifies regioselectivity trends .

Q. What hydrogen-bonding motifs are observed in crystalline this compound derivatives, and how do they impact material properties?

- Methodological Answer : Strong O–H⋯O hydrogen bonds form centrosymmetric dimers (R₂²(8) motif), as seen in related acetic acid derivatives. These interactions influence melting points and solubility. Crystal packing analysis (via Mercury software) reveals how hydrogen-bonding networks correlate with thermal stability, critical for designing solid-state catalysts or co-crystals .

Q. How can contradictory data on reaction yields for this compound synthesis be resolved?

- Methodological Answer : Discrepancies often arise from variations in catalyst loading (e.g., TEMPO vs. NaBr) or solvent polarity. Systematic Design of Experiments (DoE) identifies critical parameters. For example, TEMPO-mediated oxidations in acetone/water mixtures reduce by-products compared to NaBr, improving yield reproducibility . Validation via LC-MS or GC-MS ensures trace by-product detection .

Q. What role does this compound play in metabolic or toxicological studies?

- Methodological Answer : Alkoxyacetic acids are biomarkers for glycol ether exposure. In vitro assays (e.g., hepatocyte metabolism studies) coupled with LC-MS/MS quantify metabolic pathways. For instance, β-oxidation of the acetic acid moiety generates glyoxylic acid derivatives, detectable via isotopic labeling (¹³C tracing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.